COX-2 Inhibition: 4-Benzoylphenyl Isomer Shows Reduced Potency Compared to Ketoprofen
In a recombinant human COX-2 enzyme assay, 2-(4-benzoylphenyl)propanoic acid exhibited an IC50 of 1130 nM, demonstrating significantly lower inhibitory potency than the meta-substituted isomer ketoprofen, which inhibits COX-2 in the low nanomolar range (reported IC50 values typically between 1–100 nM for the active S-enantiomer) [1]. This 10- to 1000-fold difference in potency is a direct consequence of the altered spatial orientation of the benzoyl group relative to the enzyme active site, confirming that positional isomerism critically governs target engagement [1].
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1130 nM |
| Comparator Or Baseline | Ketoprofen (meta-isomer): IC50 ~1-100 nM (S-enantiomer) |
| Quantified Difference | ~10- to 1000-fold higher IC50 (weaker inhibition) for para-isomer |
| Conditions | Recombinant human COX-2 enzyme; arachidonic acid substrate; preincubation 10-15 min |
Why This Matters
This quantitative potency difference defines the compound's suitability for specific experimental paradigms—e.g., as a negative control in COX-2 assays, as a selective probe for non-COX anti-inflammatory mechanisms, or as a scaffold for pro-drug design where reduced parent potency is desired.
- [1] BindingDB. BDBM50235313 / CHEMBL4074825. Affinity Data for 2-(4-Benzoylphenyl)propanoic acid: IC50 = 1.13E+3 nM for human COX-2. View Source
